α-乳香酸

描述

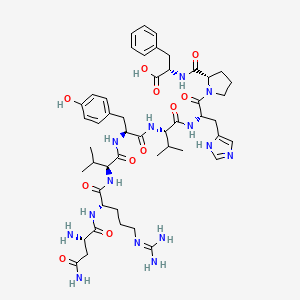

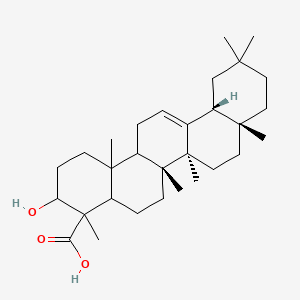

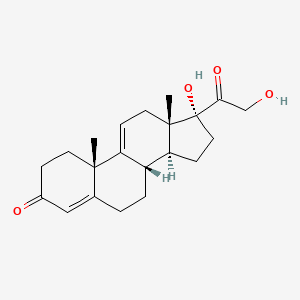

Alpha-Boswellic acid is an orally active pentacyclic triterpenoid compound that can be extracted from frankincense . It is a biologically active constituent of Boswellia serrata, known for its anti-inflammatory activity . It is a major component of the resin of Boswellia serrata, making up about 30% of the resin .

Synthesis Analysis

Boswellic acids, including alpha-Boswellic acid, are a series of pentacyclic terpenoid molecules produced by plants in the genus Boswellia . They appear in the resin of the plant that exudes them . The boswellic acids are organic acids, consisting of a pentacyclic triterpene, a carboxyl group, and at least one other functional group .Molecular Structure Analysis

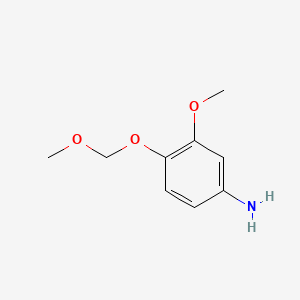

Alpha-Boswellic acid has a molecular formula of C30H48O3 . It consists of a pentacyclic triterpene, a carboxyl group, and an additional hydroxyl group . The molecular weight is 456.700 Da .Chemical Reactions Analysis

Boswellic acids, including alpha-Boswellic acid, are non-volatile and too large to come over in the steam distillation process . The essential oil is composed mainly of the much lighter monoterpene and sesquiterpene molecules with small amounts of diterpenoid components being the upper limit in terms of molecular weight .Physical And Chemical Properties Analysis

Alpha-Boswellic acid has a density of 1.1±0.1 g/cm3, a boiling point of 552.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has a molar refractivity of 133.6±0.4 cm3 and a polar surface area of 58 Å2 .科学研究应用

-

Cancer Treatment

- Field: Oncology

- Application: Alpha-Boswellic acid (BA) has shown cytotoxic action against cancer cells in numerous studies, proving its effectiveness in the prevention and treatment of a variety of cancers .

- Method: The modulation of reactive oxygen species (ROS) formation and the resulting endoplasmic reticulum stress is central to BA’s molecular and cellular anticancer activities since it modifies transcription, epigenetics factors, and signal transduction .

- Results: The cytotoxic and anticancer effects of Boswellia serrata refer to its triterpenoid component, including BAs . Three-O-acetyl-11-keto—BA was the most promising cytotoxic molecule among tested substances .

-

Colorectal Cancer Prevention

- Field: Oncology

- Application: Alpha-Boswellic acid (AKBA) has been identified as a potential regulator in the prevention and treatment of colorectal cancer .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The investigation on RKO, SW48, and SW480 colorectal cancer cells revealed that AKBA can be a promising new regulator in the prevention and treatment of colorectal cancer .

-

Chronic Disease Treatment

- Field: Pharmacology

- Application: Boswellic acid has exhibited efficacy against various chronic diseases like arthritis, diabetes, asthma, cancer, inflammatory bowel disease, Parkinson’s disease, Alzheimer’s, etc .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The molecular targets attributed to its wide range of biological activities include transcription factors, kinases, enzymes, receptors, growth factors, etc .

-

Anti-Inflammatory

- Field: Immunology

- Application: Alpha-Boswellic acid (AKBA) has been observed to inhibit the formation of classical 5-lipoxygenase products .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: AKBA not only inhibited the formation of classical 5-lipoxygenase products but also caused a switch from the production of pro-inflammatory leukotrienes to the formation of anti-inflammatory LOX-isoform-selective modulators .

-

Neurological Disorders Treatment

- Field: Neurology

- Application: Evidence suggests that Boswellic acids have shown promise in combating a wide range of debilitating disease conditions, including neurological disorders .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The primary mechanisms responsible for cytotoxic and antitumor effects include activation of caspases, upregulation of Bax expression, downregulation of nuclear factor-kappa B (NF-kB), and stimulation of poly (ADP)-ribose polymerase (PARP) cleavage .

-

Anti-microbial Activity

- Field: Microbiology

- Application: The literature searched for reports of B. serrata and isolated BAs having anti-microbial activities .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The cytotoxic action of BA against various microbes has been demonstrated in numerous studies .

安全和危害

未来方向

Nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids . Novel drug delivery systems enhance the biological effects and pharmacokinetics properties of boswellic acids . Therefore, nanoparticle formation represents an important approach to improve the valuable therapeutic effects of boswellic acids .

属性

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21+,22+,23+,26+,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXULBWGROURAF-IKNLXHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Boswellic acid | |

CAS RN |

471-66-9 | |

| Record name | alpha-Boswellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)